Cas no 1933673-53-0 ((2-amino-5-chloropyridin-3-yl)(1H-pyrazol-4-yl)methanol)

(2-Amino-5-chloropyridin-3-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound featuring both pyridine and pyrazole moieties, linked by a hydroxymethyl group. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of amino and chloro substituents on the pyridine ring enhances its potential for further functionalization, while the pyrazole component contributes to its versatility in forming bioactive derivatives. The hydroxymethyl group offers a handle for additional modifications, facilitating the development of targeted molecules. Its well-defined chemical properties and stability under standard conditions make it suitable for research applications in medicinal chemistry and material science.
(2-amino-5-chloropyridin-3-yl)(1H-pyrazol-4-yl)methanol structure
1933673-53-0 structure
Product Name:(2-amino-5-chloropyridin-3-yl)(1H-pyrazol-4-yl)methanol
CAS No:1933673-53-0
MF:C9H9ClN4O
MW:224.646960020065
CID:5602788
PubChem ID:165946981
Update Time:2025-06-09

(2-amino-5-chloropyridin-3-yl)(1H-pyrazol-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 1933673-53-0
    • (2-amino-5-chloropyridin-3-yl)(1H-pyrazol-4-yl)methanol
    • EN300-1116642
    • Inchi: 1S/C9H9ClN4O/c10-6-1-7(9(11)12-4-6)8(15)5-2-13-14-3-5/h1-4,8,15H,(H2,11,12)(H,13,14)
    • InChI Key: NUZZUFCGHBXYNE-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C(=C1)C(C1C=NNC=1)O)N

Computed Properties

  • Exact Mass: 224.0464886g/mol
  • Monoisotopic Mass: 224.0464886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 87.8Ų

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Additional information on (2-amino-5-chloropyridin-3-yl)(1H-pyrazol-4-yl)methanol

Introduction to (2-amino-5-chloropyridin-3-yl)(1H-pyrazol-4-yl)methanol (CAS No. 1933673-53-0)

(2-amino-5-chloropyridin-3-yl)(1H-pyrazol-4-yl)methanol, identified by its CAS number 1933673-53-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of pyridine and pyrazole derivatives, which are well-known for their diverse biological activities and potential therapeutic applications.

The molecular structure of (2-amino-5-chloropyridin-3-yl)(1H-pyrazol-4-yl)methanol consists of two key heterocyclic moieties: a pyridine ring substituted with an amino group at the 2-position and a chlorine atom at the 5-position, and a pyrazole ring connected through a methylene bridge. This unique structural arrangement contributes to its distinctive chemical properties and biological interactions.

In recent years, there has been a growing interest in developing novel compounds that can modulate various biological pathways, particularly those involved in inflammation, cancer, and neurodegenerative diseases. The combination of the pyridine and pyrazole moieties in (2-amino-5-chloropyridin-3-yl)(1H-pyrazol-4-yl)methanol makes it a promising candidate for further investigation in these areas.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The presence of both amino and chloro substituents on the pyridine ring provides multiple sites for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets. This flexibility has made (2-amino-5-chloropyridin-3-yl)(1H-pyrazol-4-yl)methanol a valuable building block in medicinal chemistry.

Recent studies have begun to explore the pharmacological profile of derivatives based on this core structure. For instance, researchers have synthesized analogs with modified substituents to assess their activity against various enzymes and receptors. Preliminary results suggest that these derivatives exhibit notable inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases.

The chlorine atom at the 5-position of the pyridine ring is particularly noteworthy, as it can participate in hydrogen bonding interactions and influence the compound's solubility and metabolic stability. This feature has been exploited in designing molecules with enhanced bioavailability and reduced toxicity. Additionally, the methylene bridge connecting the two heterocyclic rings provides a scaffold for further derivatization, enabling the creation of libraries of compounds for high-throughput screening.

In the context of drug discovery, the ability to rapidly synthesize and modify compounds like (2-amino-5-chloropyridin-3-yl)(1H-pyrazol-4-yl)methanol is crucial for identifying lead candidates with optimal pharmacokinetic profiles. Advances in synthetic methodologies have made it possible to produce these derivatives efficiently, paving the way for more comprehensive structural optimization campaigns.

The pyrazole moiety is another key feature that contributes to the biological activity of this compound. Pyrazoles are known for their ability to interact with biological targets such as enzymes and receptors, often leading to inhibitory or modulatory effects. By incorporating a pyrazole ring into the molecular structure, researchers can harness these interactions to develop novel therapeutic agents.

One area where derivatives of (2-amino-5-chloropyridin-3-yl)(1H-pyrazol-4-yl)methanol show particular promise is in anti-inflammatory applications. Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disorders, and certain types of cancer. Compounds that can selectively modulate inflammatory pathways offer significant therapeutic potential.

Furthermore, the structural features of this compound make it an attractive candidate for developing treatments against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate key enzymes and receptors involved in these conditions could lead to novel therapeutic strategies that address underlying pathophysiological mechanisms.

The synthesis of (2-amino-5-chloropyridin-3-y l)(1H-pyrazol -4 -yl)methanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Recent advancements in catalytic methods have improved the efficiency of these synthetic routes, making it more feasible to produce larger quantities of the compound for research purposes.

In conclusion, (2-amino -5-chloropyridin -3 -y l)(1H -py ra zol -4 -yl)methanol (CAS No. 1933673 -53 -0) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in drug discovery and development.

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